4-Benzylpiperidine
Overview
Description
4-Benzylpiperidine is a chemical compound that is part of the benzylpiperidine family. It is a structural motif present in various pharmaceutical compounds and has been the subject of numerous synthetic studies. The compound is known for its presence in several designer drugs and has been used as a building block in the synthesis of compounds with potential pharmacological interest .
Synthesis Analysis
The synthesis of 4-Benzylpiperidine and its derivatives has been explored through various methods. One approach involves the use of 1-benzyl-4-piperidone, which undergoes the Shapiro reaction and alkenylsilane cross-coupling to produce 4-arylpiperidines . Another method includes the synthesis of 4-benzylpiperidine carboxamides, which are designed as dual serotonin and norepinephrine reuptake inhibitors. This synthesis involves amidation and substitution steps, with the length of the carbon linker affecting the activity of the resulting compounds . Additionally, a convenient and scalable synthesis method has been developed, which utilizes temperature-programmed deoxygenation and heteroaromatic ring saturation .
Molecular Structure Analysis
The molecular structure of 4-Benzylpiperidine derivatives has been elucidated using various spectroscopic techniques. For instance, a new designer benzylpiperazine was identified as 4-bromo-2,5-dimethoxybenzylpiperazine using gas chromatography-mass spectroscopy (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and two-dimensional NMR correlations . The structural analysis is crucial for understanding the pharmacological properties and potential applications of these compounds.
Chemical Reactions Analysis
4-Benzylpiperidine derivatives undergo a variety of chemical reactions that are significant in the synthesis of pharmacologically active compounds. For example, 1-benzyl-4-(chloromethyl)piperidine reacts with purines in a basic medium to yield N-benzylpiperidine and N-benzylpyrrolidine derivatives . Another reaction involves the palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates to directly synthesize 4-arylpiperidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Benzylpiperidine derivatives are influenced by their molecular structure and the substituents present on the benzyl and piperidine rings. These properties are important for the compound's reactivity, stability, and suitability for use in pharmaceutical applications. The synthesis methods often aim to optimize these properties to enhance the compound's pharmacological profile .
Relevant Case Studies
Several case studies highlight the importance of 4-Benzylpiperidine derivatives in medicinal chemistry. For instance, fluorescent N-benzylpiperidine-4-one derivatives were synthesized and evaluated for their cholinesterase inhibitory activity, with some showing greater potency than the standard drug galanthamine . Additionally, 4-benzylpiperidine naphthyl ethers were systematically evaluated as inhibitors of monoamine neurotransmitters reuptake, suggesting their potential as antidepressants .
Scientific Research Applications
Anti-Inflammatory Potential
4-Benzylpiperidine has been evaluated for its anti-inflammatory properties. Studies using in vitro models, such as heat-induced and hypotonicity-induced membrane stabilization methods, have indicated that 4-Benzylpiperidine possesses notable anti-inflammatory effects. These effects are comparable to those of standard drugs like aspirin. The mode of action is related to binding to erythrocyte membranes, altering cell surface charges, and protecting against erythrocyte lysis, which is a key indicator of anti-inflammatory activity. This suggests 4-Benzylpiperidine could be a potential source of anti-inflammatory agents (Jayashree et al., 2017); (Jayashree et al., 2016).
Application in Transdermal Formulations
4-Benzylpiperidine has been explored for its suitability in transdermal drug delivery systems. This exploration is especially relevant for treating cocaine-use disorder. The in vitro transdermal delivery of 4-Benzylpiperidine across human skin was investigated, revealing significant drug permeation from gel formulations. Such findings indicate the potential for developing transdermal patches or similar delivery systems utilizing 4-Benzylpiperidine (Ganti et al., 2018).
Cholinesterase Inhibitory Activity
The compound has been evaluated for its cholinesterase inhibitory activity, which is significant in the context of diseases like Alzheimer's. Derivatives of 4-Benzylpiperidine were synthesized and shown to have selective inhibitory effects on both acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in developing treatments for neurodegenerative diseases (Sukumarapillai et al., 2016).
Dual Serotonin and Norepinephrine Reuptake Inhibition
Research has also focused on designing 4-Benzylpiperidine carboxamides as dual reuptake inhibitors of serotonin and norepinephrine. These findings are crucial for developing new therapeutic agents for neuropsychiatric and neurodegenerative disorders. The efficacy of these compounds in inhibiting reuptake is greater than standard drugs like venlafaxine HCl, pointing to their potential as effective treatments (Paudel et al., 2015); (Paudel et al., 2016).
Development of Multifunctional Agents for Alzheimer's Disease
There's a growing interest in developing multifunctional agents for Alzheimer's disease using 4-Benzylpiperidine. The compound's derivatives have shown promise in inhibiting key enzymes related to Alzheimer's, including acetylcholinesterase, butyrylcholinesterase, and beta-secretase. This multifunctional approach is promising for treating Alzheimer's disease by targeting multiple pathological pathways (Mohamed et al., 2012).
properties
IUPAC Name |
4-benzylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGXADJDTPFFSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067603 | |
Record name | 4-Benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylpiperidine | |
CAS RN |
31252-42-3 | |
Record name | 4-Benzylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31252-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031252423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzylpiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine, 4-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BENZYLPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDF1T4667S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.